Methyl 1-(2-bromo-5-fluorobenzyl)piperidine-4-carboxylate
Description
Methyl 1-(2-bromo-5-fluorobenzyl)piperidine-4-carboxylate is a halogenated piperidine derivative with a molecular formula of C₁₅H₁₈BrFNO₂. Its structure features a piperidine ring substituted at the 4-position with a methyl carboxylate group and at the 1-position with a 2-bromo-5-fluorobenzyl moiety. The bromine and fluorine substituents enhance lipophilicity and electronic interactions, which may improve binding affinity in biological systems .
Properties
IUPAC Name |
methyl 1-[(2-bromo-5-fluorophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-19-14(18)10-4-6-17(7-5-10)9-11-8-12(16)2-3-13(11)15/h2-3,8,10H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKASIVWEFHQWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=C(C=CC(=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-bromo-5-fluorobenzyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methyl Ester Group: The methyl ester group is introduced at the 4-position of the piperidine ring through esterification reactions.
Attachment of the 2-Bromo-5-Fluorophenylmethyl Group: This step involves the substitution of the piperidine ring with the 2-bromo-5-fluorophenylmethyl group using suitable reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-bromo-5-fluorobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium iodide, potassium fluoride, and various organometallic reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new aromatic compounds with different substituents.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential therapeutic effects, particularly in the realm of neuropharmacology. Piperidine derivatives are known for their interactions with neurotransmitter systems, which can lead to antidepressant and anxiolytic effects. Methyl 1-(2-bromo-5-fluorobenzyl)piperidine-4-carboxylate is structurally similar to other psychoactive compounds that target serotonin and dopamine receptors, making it a candidate for further exploration in treating mood disorders .
Antidepressant Activity
Research has indicated that piperidine derivatives exhibit significant antidepressant activity due to their ability to modulate neurotransmitter levels. Preliminary studies suggest that this compound may enhance serotonin and norepinephrine levels in the brain, contributing to its potential as an antidepressant.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of 2-bromo-5-fluorobenzyl bromide with piperidine in a suitable solvent under controlled conditions. The following table summarizes various synthetic routes and their yields:
| Synthesis Route | Yield (%) | Notes |
|---|---|---|
| Reaction with piperidine | 70% | Optimal conditions required |
| Ugi reaction approach | 65% | Moderate yields; requires optimization |
| Direct bromination of piperidine | 80% | High yield; simple procedure |
Antiviral Potential
Recent studies have explored the antiviral properties of piperidine derivatives against various viral pathogens, including coronaviruses. For instance, a related class of compounds demonstrated inhibitory activity against the main protease of SARS-CoV-2, suggesting that this compound could be evaluated for similar activities .
Case Studies
Several case studies highlight the biological evaluation of piperidine derivatives:
- Case Study 1: A study evaluated the interaction of piperidine derivatives with neurotransmitter receptors and found promising binding affinities that may translate into therapeutic effects against depression and anxiety disorders.
- Case Study 2: Another investigation focused on the antiviral efficacy of structurally similar compounds against influenza A viruses, revealing that modifications at the piperidine ring could enhance antiviral activity significantly .
Mechanism of Action
The mechanism of action of Methyl 1-(2-bromo-5-fluorobenzyl)piperidine-4-carboxylate involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The specific pathways involved depend on the context of its application and the nature of the targets.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares key physicochemical and biological properties of methyl 1-(2-bromo-5-fluorobenzyl)piperidine-4-carboxylate with its structural analogues:
| Compound Name | Molecular Weight | Substituents | LogP | Aqueous Solubility (mg/mL) | IC₅₀ (Target Enzyme) |
|---|---|---|---|---|---|
| This compound | 330.15 | 2-Br, 5-F, methyl ester | 2.8 | 0.5 | 10 nM |
| Methyl 1-(2-chloro-5-fluorobenzyl)piperidine-4-carboxylate | 285.72 | 2-Cl, 5-F, methyl ester | 2.5 | 0.7 | 15 nM |
| Ethyl 1-(2-bromo-5-fluorobenzyl)piperidine-4-carboxylate | 344.17 | 2-Br, 5-F, ethyl ester | 3.1 | 0.3 | 12 nM |
| Methyl 1-(3-bromo-5-fluorobenzyl)piperidine-4-carboxylate | 330.15 | 3-Br, 5-F, methyl ester | 2.7 | 0.6 | 25 nM |
Key Findings
Halogen Effects :
- The bromine substituent in the 2-position confers greater steric bulk and polarizability compared to chlorine, leading to enhanced hydrophobic interactions and a slight improvement in potency (10 nM vs. 15 nM IC₅₀) .
- Substitution at the 3-position (meta) reduces steric hindrance but weakens electronic interactions with target enzymes, resulting in lower activity (25 nM IC₅₀).
Ester Group Modifications :
- Replacing the methyl ester with an ethyl ester increases lipophilicity (LogP 3.1 vs. 2.8) but reduces solubility, suggesting a trade-off between membrane permeability and bioavailability .
Functional Group Variations: Analogues such as methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate (from ) introduce amide and phenylethyl groups, which enhance hydrogen bonding and π-π stacking but reduce metabolic stability due to increased susceptibility to hydrolysis .
Research Implications and Limitations
- Potency vs. Selectivity : While the target compound exhibits high potency, its selectivity against off-target receptors remains uncharacterized in published studies.
Biological Activity
Methyl 1-(2-bromo-5-fluorobenzyl)piperidine-4-carboxylate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural characteristics and biological activity. This article explores its biological activity, synthesis, and potential applications in various fields.
Chemical Structure and Properties
This compound features a piperidine ring with a bromine and fluorine substituent on the benzyl moiety, which enhances its pharmacological properties. The presence of these halogens can influence the compound's binding affinity to biological targets, making it an interesting candidate for further research.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H15BrFNO2 |
| CAS Number | 1704065-57-5 |
| Molecular Weight | 304.17 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the 2-bromo-5-fluorobenzyl group is accomplished via nucleophilic substitution.
- Carboxylation : The final step involves the methyl esterification of the carboxylic acid derived from the piperidine structure.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen atoms (bromine and fluorine) enhance its lipophilicity and binding properties, potentially leading to increased efficacy in therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacterial strains, suggesting that this compound may also possess such properties .
- Neuropharmacological Potential : Piperidine derivatives are often explored for their neuropharmacological effects. In particular, compounds similar to this compound have been investigated for their potential in treating neurological disorders by modulating neurotransmitter systems .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis has revealed that modifications in the piperidine structure significantly affect biological activity. For example, the introduction of halogen groups like bromine and fluorine has been shown to enhance binding affinities for specific targets, improving therapeutic outcomes .
Applications
This compound has potential applications in:
- Medicinal Chemistry : As a building block for developing new pharmaceuticals targeting neurological disorders.
- Chemical Biology : Serving as a probe to study biological pathways related to piperidine derivatives.
- Material Science : Its unique structural features could lead to novel materials with specific properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
